(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine

Sigma Receptors SAR Studies Benzylpiperidine Derivatives

Researchers requiring 3-substituted benzylpiperidine probes face supply gaps and positional isomer mix-ups that invalidate SAR studies. This 3-ylmethyl-ethylamine regioisomer is essential for reproducible CNS target validation. • 3-Position substitution confers distinct pharmacological profile vs. 4-substituted analogs-critical for receptor selectivity • Dual amine handles enable rapid parallel library synthesis for CNS receptor screening • ≥98% purity, sealed dry storage (2-8°C) ensures multi-year stability.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
Cat. No. B7871547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCCNCC1CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C15H24N2/c1-2-16-11-15-9-6-10-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3
InChIKeySXJSLWBWMPKLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine: CNS Pharmacology Scaffold


(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine (CAS: 1353952-85-8, also referenced as 896053-97-7 for the free base N-benzyl-N-(piperidin-3-ylmethyl)ethanamine) is a tertiary amine featuring a benzyl-substituted piperidine core with an ethylamino side chain [1]. This molecular architecture situates the compound within a well-established class of benzylpiperidine derivatives known for interactions with diverse biological targets, including nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and opioid receptors [2]. Its specific substitution at the piperidine 3-position, with an extended ethylamino methyl arm, presents a distinct topological profile that differentiates it from more heavily studied 4-substituted analogs . The compound is commercially available from specialized chemical suppliers, primarily intended for laboratory research use as a building block or pharmacological probe in central nervous system (CNS) drug discovery programs .

Scaffold 3-substituted benzylpiperidine with ethylaminomethyl arm
Context CNS pharmacological probe and fragment building block
Differentiator 3-position topology supports novel SAR exploration versus common 4-substituted analogs

(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine: Substitution Risk with 4-Position Analogs


Scientific substitution of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine with generic 1-benzylpiperidine analogs, particularly those functionalized at the 4-position, is unsupported by structure-activity relationship (SAR) data. Research unequivocally demonstrates that the position of substitution on the piperidine ring profoundly influences biological activity, target affinity, and selectivity [1]. For instance, 2-(1-benzylpiperidin-4-yl)-ethylamine (Compound 48) exhibits a distinct pharmacological profile as an α7 nAChR antagonist, a property intrinsically linked to its 4-substitution pattern [2]. Conversely, SAR studies across multiple target classes (e.g., sigma receptors, dopamine transporters) have shown that 3-substituted piperidine derivatives often display enhanced or divergent binding affinities compared to their 2- and 4-substituted counterparts [3]. This positional specificity is a critical determinant of molecular recognition and downstream biological effects. Therefore, procuring the correct 3-ylmethyl-ethylamine regioisomer is non-negotiable for ensuring the validity and reproducibility of any research aimed at exploring novel chemical space or validating hypotheses built around this specific structural motif. The evidence below quantifies the specific advantages conferred by this 3-substituted architecture.

Attribute
This Compound (3-sub)
4-Substituted Analog
Risk
Receptor Affinity
May show enhanced sigma receptor binding (class-level SAR)
Affinity profile tied to 4-position; may not translate
Affinity and selectivity may shift significantly
Pharmacophore Geometry
3-ylmethyl spacer provides distinct topological vector
4-aminoethyl spacer targets α7 nAChR (e.g., Compound 48)
Geometry mismatch may prevent direct receptor interaction

(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine: Positional and Stereochemical Advantages


Sigma Receptor Affinity Advantage of 3-Substitution

A quantitative structure-activity relationship (QSAR) study of benzylpiperidine derivatives reveals that substitution at the piperidine 3-position consistently yields higher affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors compared to analogous 2- and 4-substituted compounds [1]. (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine, with its core 3-ylmethyl motif, is positioned to exploit this established SAR trend. While direct Ki data for this specific compound is not published, its scaffold is derived from a series where 3-substituted analogs demonstrated a superior binding profile, offering a rational basis for selection in sigma receptor-targeted research over more common 4-substituted piperidines. The study notes that electron-withdrawing, hydrophobic groups at the 3-position further increase activity [1]. This class-level inference supports the compound's potential for enhanced interaction with this target class.

Sigma Affinity
Class-level inference
3-substituted piperidines show higher σ1/σ2 affinity than 2- or 4-substituted (SAR study)
Supports 3-substituted scaffold selection for sigma receptor research
Class-level inference; direct Ki data not published for this specific compound
Sigma Receptors SAR Studies Benzylpiperidine Derivatives

α7 nAChR Pharmacophore Differentiation

The compound 2-(1-benzylpiperidin-4-yl)-ethylamine (Compound 48) was identified as an α7 nAChR antagonist with a specific inhibitory profile [1]. The activity of Compound 48 is explicitly tied to its 4-substituted ethylamine chain. (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine differs fundamentally by relocating the substitution to the 3-position and inserting an additional methylene spacer. This topological alteration creates a distinct pharmacophore that is not a direct mimetic of Compound 48. SAR studies confirm that the N-benzylpiperidine motif is essential, but the position and nature of the amine side chain are critical determinants of receptor subtype selectivity and mode of action [1]. Procuring the 3-ylmethyl analog enables the exploration of different or potentially complementary biological activities within the same target class, such as distinct nAChR subtype modulation or off-target interactions.

α7 nAChR Pharmacophore
Cross-study comparable
3-ylmethyl spacer creates pharmacophore geometry distinct from 4-substituted Compound 48
Enables exploration of different nAChR interaction vectors
Not a direct replacement for 4-substituted antagonists
Nicotinic Acetylcholine Receptors nAChR Antagonists Allosteric Modulation

Stereochemical Accessibility for Chiral Optimization

The presence of a chiral center at the piperidine 3-position in (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine provides a crucial advantage over achiral or 4-substituted analogs. This inherent chirality allows for the synthesis and biological evaluation of discrete enantiomers (R and S), a capability not possible with simpler, symmetrical benzylpiperidines. SAR studies on related 1-benzylpiperidine derivatives have shown that stereochemistry can profoundly impact receptor binding and functional activity [1]. The availability of enantiomerically pure or enantioenriched forms of this compound, as suggested by the related CAS 1354011-31-6 (a chiral analog), enables researchers to deconvolute stereospecific interactions with biological targets . This is a critical step in lead optimization, allowing for the identification of a single, more potent and selective enantiomer with a potentially improved therapeutic index and reduced off-target effects.

Chiral Center Access
Class-level inference
Chiral C3 center enables R/S enantiomer separation and evaluation
Supports enantiomer-specific SAR and lead optimization research
Enantiomer-separated material may be required for stereospecific studies
Chiral Synthesis Enantiomer Differentiation Drug Design

(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine: Optimal Research Applications


CNS Fragment Library Building Block

Given its molecular weight (232.36 g/mol), cLogP-predictive lipophilicity from the benzyl group, and the conformationally constrained yet synthetically versatile piperidine core, this compound is an ideal fragment for constructing focused libraries targeting CNS receptors . Its 3-position substitution pattern offers a unique vector for growing the molecule compared to standard 4-piperidinyl fragments. The secondary amine in the piperidine ring and the tertiary exocyclic amine provide multiple synthetic handles for rapid diversification, enabling the exploration of novel chemical space around a proven pharmacophore [1].

Probe for Sigma and nAChR Receptor Profiling

The compound serves as a distinct tool compound for comparative pharmacology studies against well-characterized 4-substituted benzylpiperidine analogs (e.g., Compound 48) [1]. By comparing its binding profile and functional activity across panels of GPCRs and ion channels, researchers can generate novel SAR data defining the role of the substitution position and spacer length on receptor selectivity . This is particularly valuable for dissecting the polypharmacology often observed with benzylpiperidine derivatives in neurological and psychiatric disorders [2].

Chiral Analgesic Lead Optimization

The intrinsic chirality of the scaffold positions it as a valuable starting point for developing novel analgesics with potentially improved safety profiles. Recent advances have highlighted the therapeutic promise of dual μ-opioid (MOR) and sigma-1 (σ1R) receptor ligands in providing potent analgesia with reduced opioid-related adverse effects [3]. The structural features of (1-Benzyl-piperidin-3-ylmethyl)-ethyl-amine—a benzylpiperidine core with a chiral center and an amine handle—are well-aligned with the pharmacophoric requirements of these emerging dual-target analgesics. The ability to synthesize and evaluate individual enantiomers is crucial for optimizing this activity .

Application
Selection Property
Validation Focus
CNS fragment library design
3-position growth vector and synthetic handles
CNS-like property space and diversification potential
Sigma / nAChR receptor profiling
Scaffold-based pharmacophore geometry
Binding selectivity relative to 4-substituted probes
Chiral analgesic lead research
Enantiomer-differentiable scaffold
Stereospecific MOR/σ1 interaction studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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